3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base, followed by the alkylation of the resulting intermediate with 2-bromoacetone under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-(4-methoxyphenyl)-7-(2-oxopropoxy)chromen-2-one: Similar structure but lacks the methyl group at the 4-position.
3-(4-methoxyphenyl)-7-(2-oxopropoxy)-2-(trifluoromethyl)chromen-4-one: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12(21)11-24-16-8-9-17-13(2)19(20(22)25-18(17)10-16)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYPHXAPNBFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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